

The Role of AGN-201904 in Sustained Gastric Acid Suppression: A Technical Guide

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Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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Abstract

AGN-201904 is an innovative, acid-stable pro-drug of omeprazole designed for sustained and predictable suppression of gastric acid.[1][2] This technical guide provides a comprehensive overview of **AGN-201904**, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the detailed methodology of a key clinical study. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to AGN-201904

AGN-201904-Z is the sodium salt of **AGN-201904**, a novel pro-proton pump inhibitor (pro-PPI). [1][2] It is designed for slow absorption along the small intestine, which, after conversion to its active form, omeprazole, results in a prolonged plasma residence time.[1][2] This characteristic offers the potential for more consistent and extended control of intragastric pH, particularly during the nocturnal period, a significant challenge in the management of acid-related disorders.[1]

Chemical Profile

- IUPAC Name: sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate[2]
- Chemical Formula: C₂₅H₂₄N₃NaO₈S₂[2]
- Molecular Weight: 581.59 g/mol [2]

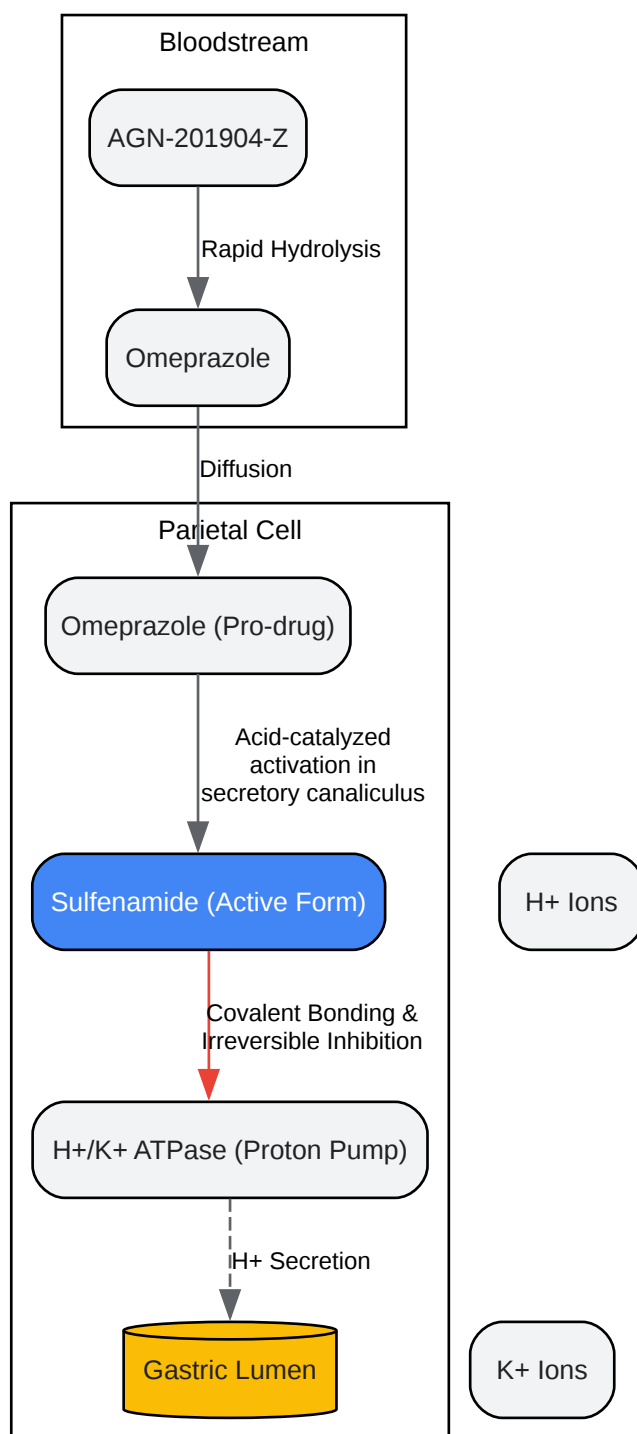
Mechanism of Action

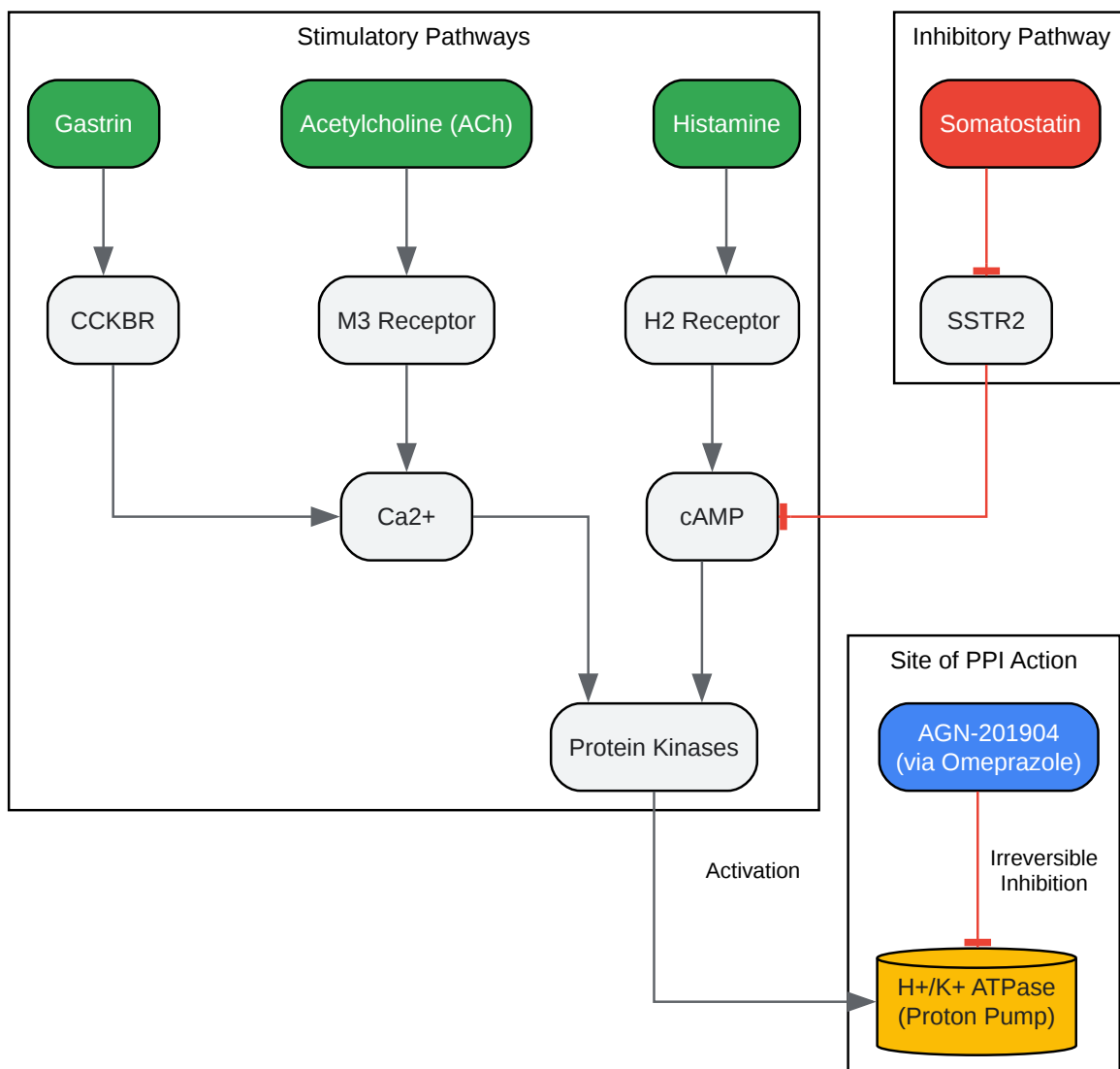
AGN-201904 is a pro-drug that is systemically converted to omeprazole.[1] Omeprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that works by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid.[5]

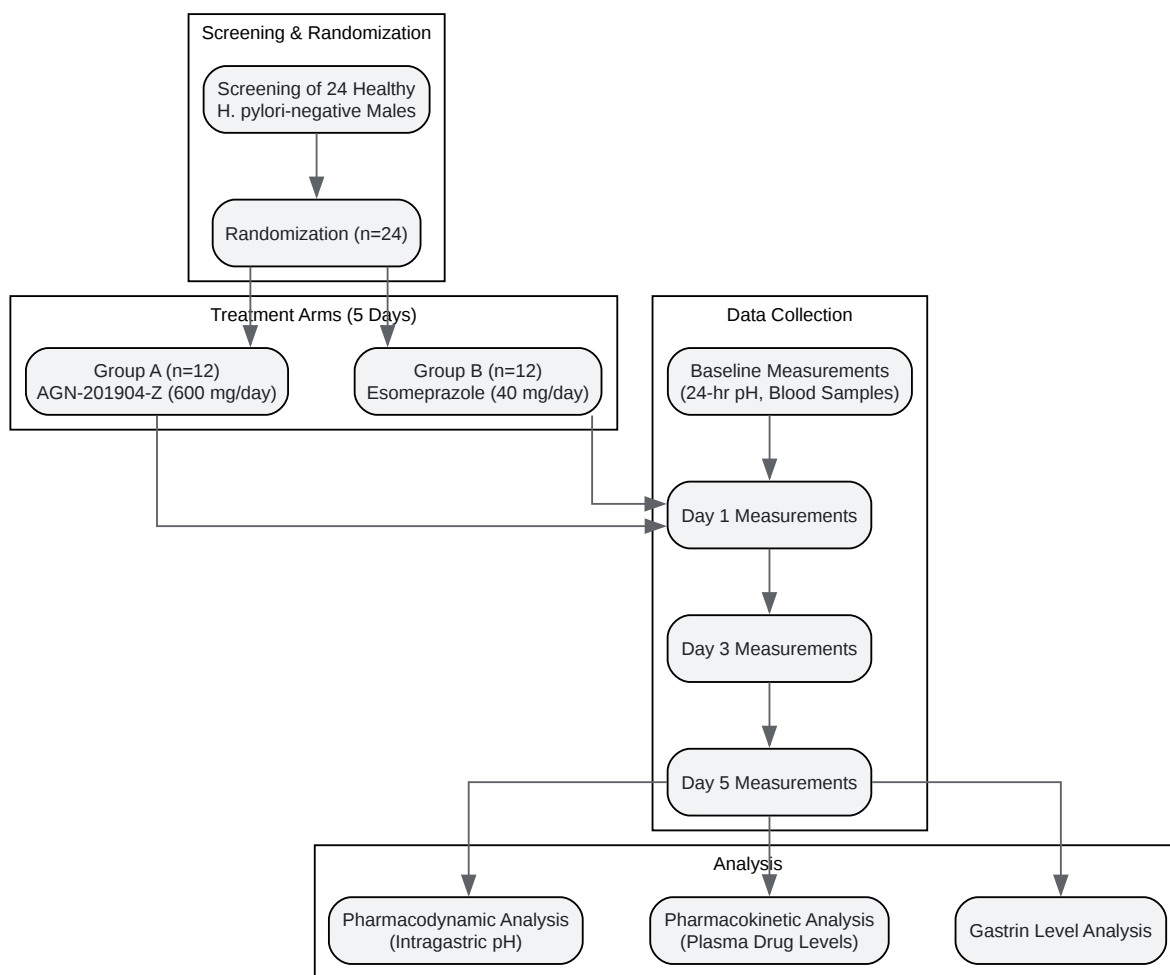
The mechanism can be broken down into the following key stages:

- Absorption and Conversion: **AGN-201904** is absorbed slowly along the small intestine and is rapidly hydrolyzed in the bloodstream to form omeprazole.[1]
- Accumulation in Parietal Cells: As a weak base, omeprazole crosses the parietal cell membrane and accumulates in the acidic environment of the secretory canaliculi.[6]
- Acid-Catalyzed Activation: In this acidic environment, omeprazole is protonated and converted to its active form, a sulfenamide.[6]
- Irreversible Inhibition of the Proton Pump: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺ ATPase, inactivating the pump and inhibiting the secretion of H⁺ ions into the gastric lumen.[5][6]

The prolonged plasma residence time of omeprazole derived from **AGN-201904** allows for the inhibition of newly synthesized proton pumps over a longer period, leading to more sustained acid suppression.[1]







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